Crenigacestat
Overview
Description
Mechanism of Action
Target of Action
Crenigacestat, also known as LY3039478, is a potent inhibitor of the Notch signaling pathway . The primary target of this compound is the Notch receptor , specifically NOTCH1 . The Notch receptor plays a crucial role in cell fate decisions, including cellular differentiation, cell survival, and cell death .
Mode of Action
Upon administration, this compound binds to the GS protease complex . This binding action blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor . By inhibiting this process, this compound effectively decreases Notch signaling and its downstream biological effects .
Biochemical Pathways
The inhibition of the Notch signaling pathway by this compound has significant effects on various biochemical pathways. One of the most modulated pathways is the Transforming Growth Factor-beta (TGF-β) pathway . The TGF-β pathway is a master regulator gene showing a robust connection with the Notch pathway . This compound treatment significantly reduces TGF-β1 mRNA and protein levels in tumoral tissue .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with advanced or metastatic solid tumors . The recommended phase 2 dose for this compound was determined to be 50 mg . .
Biochemical Analysis
Biochemical Properties
Crenigacestat interacts with the Notch signaling pathway, specifically inhibiting the Notch1 receptor . It prevents the release of the Notch intracellular domain by inhibiting the proteolytic activity of the γ-secretase complex . This results in a decrease in Notch signaling and its downstream biological effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in intrahepatic cholangiocarcinoma (iCCA) cell lines and patient-derived xenograft (PDX) models, this compound significantly reduced components of the Notch pathway, including NICD1 and HES1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the Notch1 receptor, inhibiting its activation and subsequently decreasing Notch signaling . This leads to changes in gene expression and impacts various biological processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In PDX models of iCCA, this compound treatment significantly reduced peritumoral liver fibrosis
Metabolic Pathways
This compound is involved in the Notch signaling pathway, a critical metabolic pathway in cells . It interacts with the Notch1 receptor, influencing the metabolic flux within this pathway .
Subcellular Localization
As it is a Notch inhibitor, it is likely to be found wherever the Notch1 receptor is located within the cell
Preparation Methods
The synthesis of LY-3039478 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.
Chemical Reactions Analysis
LY-3039478 primarily undergoes metabolic reactions in the body. It is known to inhibit the cleavage of the Notch intracellular domain, which is a crucial step in the Notch signaling pathway. The compound’s interactions with other molecules and its metabolic pathways are still under investigation. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of peptide bonds .
Scientific Research Applications
LY-3039478 has been extensively studied for its potential in cancer therapy. It has shown promising results in inhibiting tumor growth in various types of cancer, including hepatocellular carcinoma, breast cancer, and colon cancer . The compound has also been used in preclinical studies to investigate its effects on cell differentiation, proliferation, and survival. Additionally, LY-3039478 has been explored for its potential in treating other diseases where the Notch signaling pathway plays a critical role .
Comparison with Similar Compounds
LY-3039478 is unique in its potent inhibition of the Notch signaling pathway. Similar compounds include other γ-secretase inhibitors such as DAPT and RO4929097. LY-3039478 has shown greater efficacy and specificity in inhibiting Notch signaling compared to these compounds . This makes it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAQKQAINQRFW-UGSOOPFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421438-81-4 | |
Record name | Crenigacestat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-3039478 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CRENIGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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